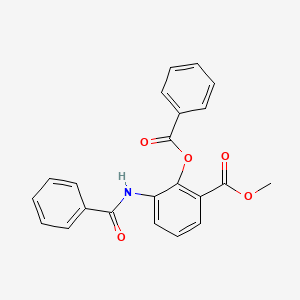

Methyl 3-benzamido-2-(benzoyloxy)benzoate

CAS No.: 918943-18-7

Cat. No.: VC16944305

Molecular Formula: C22H17NO5

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918943-18-7 |

|---|---|

| Molecular Formula | C22H17NO5 |

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | methyl 3-benzamido-2-benzoyloxybenzoate |

| Standard InChI | InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24) |

| Standard InChI Key | XRNWBOCWEMMPJW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of methyl 3-benzamido-2-(benzoyloxy)benzoate is hypothesized to be C₃₀H₂₃NO₅, derived from the substitution pattern of its parent benzoic acid scaffold. Key structural features include:

-

A methyl ester group at the carboxylic acid position, enhancing lipophilicity.

-

A benzamido group (-NHCOC₆H₅) at position 3, which may influence hydrogen-bonding interactions.

-

A benzoyloxy group (-OCOC₆H₅) at position 2, contributing to steric bulk and π-π stacking potential.

Comparative analysis with methyl 2-benzoylbenzoate (C₁₅H₁₂O₃, MW 240.25 g/mol) suggests that the additional benzamido substituent in methyl 3-benzamido-2-(benzoyloxy)benzoate would significantly increase molecular weight (estimated ~465 g/mol) and alter crystalline packing, potentially raising the melting point above 100°C .

Synthesis and Reaction Pathways

While no direct synthesis protocol for methyl 3-benzamido-2-(benzoyloxy)benzoate is documented, its preparation likely involves sequential functionalization of methyl salicylate derivatives. A plausible route includes:

-

Benzoylation of methyl 3-aminosalicylate using benzoyl chloride in the presence of pyridine to install the benzamido group .

-

Esterification of the free phenolic hydroxyl group at position 2 with benzoyl chloride under basic conditions .

This methodology mirrors the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where microwave-assisted reactions (600 W, 5 min) or reflux conditions achieve high yields . The use of aprotic solvents like acetone and catalysts such as pyridine is critical to minimizing side reactions .

Physicochemical Properties

Based on structural analogs, the following properties are extrapolated:

The high logP value indicates significant hydrophobicity, favoring membrane permeability—a trait advantageous in pharmaceutical applications .

Biological Activity and Applications

Though no direct pharmacological data exist for methyl 3-benzamido-2-(benzoyloxy)benzoate, structurally related salicylate derivatives exhibit anti-inflammatory and analgesic properties via cyclooxygenase (COX) inhibition . For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates COX-2 selectivity, reducing prostaglandin E2 (PGE-2) levels by 40% in murine models (p = 0.005) . The benzamido group in the target compound may enhance binding affinity to COX isoforms through additional hydrogen-bond interactions with active-site residues.

Industrial and Research Applications

-

Pharmaceuticals: Potential as a COX-2 inhibitor for treating inflammation with reduced gastrointestinal toxicity compared to aspirin .

-

Polymer Science: As a plasticizer additive, leveraging its ester-rich structure to improve polymer flexibility, akin to pentaerythritol tetrabenzoate .

-

Organic Synthesis: Serving as a precursor for photoinitiators or ligands in asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume